
3,3'-Iminodibutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Iminodibutan-2-ol is an organic compound with the molecular formula C8H19NO2. It is a derivative of butanol and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Iminodibutan-2-ol typically involves the reaction of butan-2-ol with an appropriate amine under controlled conditions. One common method is the reductive amination of butan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of 3,3’-Iminodibutan-2-ol often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of butan-2-one in the presence of an amine, followed by purification steps such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Iminodibutan-2-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Amides, esters
Applications De Recherche Scientifique
3,3’-Iminodibutan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3’-Iminodibutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobutan-2-ol: Similar structure but lacks the iminodibutan group.
2-Amino-3-butanol: Another similar compound with different positioning of the amino and hydroxyl groups.
Uniqueness
3,3’-Iminodibutan-2-ol is unique due to its dual functional groups (amino and hydroxyl), which provide it with versatile reactivity and a wide range of applications in various fields .
Propriétés
Numéro CAS |
6959-06-4 |
|---|---|
Formule moléculaire |
C8H19NO2 |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3-(3-hydroxybutan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-5(7(3)10)9-6(2)8(4)11/h5-11H,1-4H3 |
Clé InChI |
BVXKSRVXGSQWLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)O)NC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


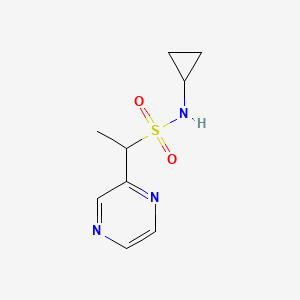
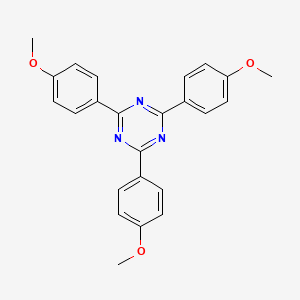
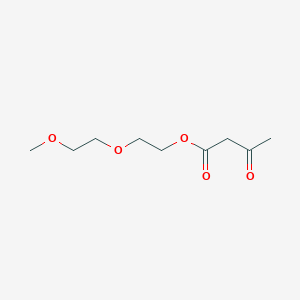
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
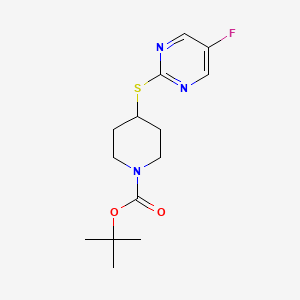

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
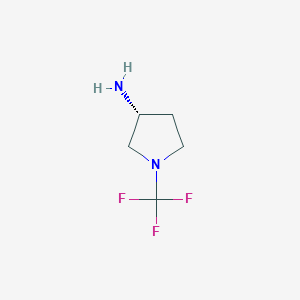
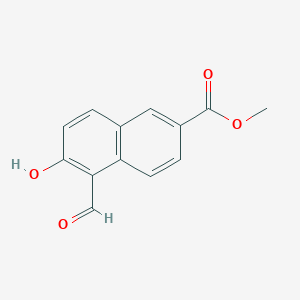

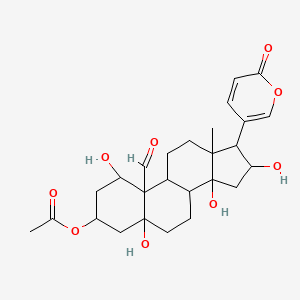

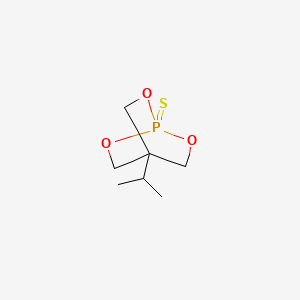
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
